molecular formula C7H9F2NO2 B13174568 Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate

Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate

Cat. No.: B13174568
M. Wt: 177.15 g/mol
InChI Key: MVUKBCAWAGLNDF-UHFFFAOYSA-N
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Description

Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.3]hexane ring system, which includes a nitrogen atom and two fluorine atoms. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with a suitable azaspiro compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also help in optimizing the reaction parameters to achieve higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of the difluoromethyl group and the spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3r,4R)-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hydrochloride
  • Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate

Uniqueness

Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of the difluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts .

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate

InChI

InChI=1S/C7H9F2NO2/c1-12-5(11)4-6(3-10-4)2-7(6,8)9/h4,10H,2-3H2,1H3

InChI Key

MVUKBCAWAGLNDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CC2(F)F)CN1

Origin of Product

United States

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